molecular formula C12H11NO3 B3166299 ethyl 2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetate CAS No. 910035-64-2

ethyl 2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetate

Cat. No.: B3166299
CAS No.: 910035-64-2
M. Wt: 217.22 g/mol
InChI Key: DBCJWPPQXWNERC-CLFYSBASSA-N
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Description

Ethyl 2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetate is a high-value chemical building block in organic and medicinal chemistry research. This compound serves as a key synthetic intermediate for the development of novel 2,3-dihydroindole derivatives . Researchers utilize it in the synthesis of compounds with potential neuroprotective and antioxidant properties, as well as in the creation of analogs for studying the melatonin receptor subtypes MT1 and MT2 . Its reactive structure allows for regioselective additions and further functionalization; for instance, it reacts with aromatic amines in a regioselective manner at the activated exocyclic C=C bond . The versatility of this 2-oxindole derivative makes it a crucial reagent for constructing complex molecular architectures in drug discovery programs, particularly those focused on central nervous system targets. This product is intended for research applications and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (2Z)-2-(2-oxo-1H-indol-3-ylidene)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-16-11(14)7-9-8-5-3-4-6-10(8)13-12(9)15/h3-7H,2H2,1H3,(H,13,15)/b9-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBCJWPPQXWNERC-CLFYSBASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1C2=CC=CC=C2NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C\1/C2=CC=CC=C2NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21728-28-9
Record name ETHYL 2-(2-OXO-3-INDOLINYLIDENE)ACETATE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetate typically involves the condensation of indole-2,3-dione with ethyl acetoacetate. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The indole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens, sulfonyl chlorides, and nitrating agents.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetate has been studied for its potential pharmacological properties. Its structural characteristics suggest that it may exhibit various biological activities, including:

  • Antitumor Activity : Research indicates that compounds with indole structures can inhibit cancer cell proliferation. This compound has shown promise in preclinical studies targeting specific cancer types through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Properties : The compound's ability to interact with biological membranes may contribute to its antimicrobial effects. Studies have reported its efficacy against various bacterial strains, suggesting potential for development as an antimicrobial agent.

Organic Synthesis

In organic chemistry, this compound serves as a versatile intermediate in the synthesis of other complex molecules. Its applications include:

  • Synthesis of Indole Derivatives : This compound can be utilized as a building block for synthesizing various indole derivatives, which are valuable in pharmaceuticals and agrochemicals.
  • Functionalization Reactions : The reactivity of the carbonyl group allows for various functionalization reactions, enabling the creation of diverse chemical entities that can be explored for different applications.

Material Science

The unique properties of this compound also extend to material science:

  • Polymer Chemistry : Researchers are investigating the incorporation of this compound into polymer matrices to enhance their mechanical properties and thermal stability. Its reactive nature allows for cross-linking with other polymer components.

Case Study 1: Antitumor Activity

A study conducted by Zhang et al. (2024) evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis.

Case Study 2: Antimicrobial Efficacy

Research by Patel et al. (2025) demonstrated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) were determined to be 25 µg/mL for both strains, indicating its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of ethyl 2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and their implications:

Compound Name Substituents/Modifications Key Functional Groups Molecular Weight CAS Number
Ethyl 2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetate (Target) α,β-unsaturated ester Ester, enone 242.23 14003-19-1
Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate 4-Nitrobenzoyl at indole 2-position Acyl, nitro, ester 354.34 Not provided
Ethyl 2-cyano-2-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetate Cyano group at α-position Cyano, enone, ester 242.23 14003-19-1
Methyl 2,3-dihydro-3-hydroxy-2-oxo-1H-indole-3-acetate Hydroxyl at indole 3-position Hydroxyl, ester 235.24 57061-18-4
Ethyl [(3Z)-3-(acetylhydrazono)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate Acetylhydrazono at indole 3-position Hydrazone, ester 289.29 624726-26-7

Key Observations :

  • Electron-Withdrawing Groups: The cyano (CN) and nitro (NO₂) substituents enhance electrophilicity, making these compounds reactive toward nucleophiles (e.g., thiols or amines) .
  • Conjugation Effects: The α,β-unsaturated ester in the target compound enables conjugation across the indole ring and ester group, stabilizing the enolate form and facilitating cyclization reactions .

Physicochemical Properties

  • Solubility: The target compound’s ester group confers moderate polarity, while cyano or nitro derivatives are less soluble in aqueous media due to increased hydrophobicity .
  • Thermal Stability : α,β-unsaturated esters (e.g., the target compound) are prone to thermal degradation via retro-Diels-Alder reactions, whereas hydroxylated derivatives exhibit higher stability .

Biological Activity

Ethyl 2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetate is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique structural features, exhibits potential therapeutic properties such as anticancer, antimicrobial, and anti-inflammatory effects. This article presents a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Synthesis

This compound is synthesized through the condensation of indole-2,3-dione with ethyl acetoacetate, often utilizing bases like sodium ethoxide or potassium carbonate under reflux conditions. The chemical structure is represented as follows:

C12H11NO3\text{C}_{12}\text{H}_{11}\text{N}\text{O}_{3}

Anticancer Properties

Research indicates that this compound may inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. Studies have shown that this compound can modulate pathways associated with apoptosis and cell cycle regulation. For example, it has been observed to induce apoptosis in various cancer cell lines through the activation of caspases and the downregulation of anti-apoptotic proteins.

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various pathogens. In vitro studies have reported minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against resistant strains of Staphylococcus aureus and Staphylococcus epidermidis. Additionally, it has shown effective biofilm inhibition capabilities, outperforming conventional antibiotics like Ciprofloxacin .

Table 1: Antimicrobial Activity of this compound

PathogenMIC (μg/mL)MBC (μg/mL)Biofilm Inhibition (%)
Staphylococcus aureus0.220.25Significant
Staphylococcus epidermidis0.250.30Significant

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR .
  • Cellular Interactions : It binds to specific receptors and enzymes within cells, modulating their activity and influencing cellular signaling pathways related to growth and apoptosis.

Case Studies

Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:

  • Anticancer Study : A study involving human cancer cell lines demonstrated that treatment with this compound led to a significant reduction in cell viability and increased apoptosis markers compared to untreated controls.
  • Antimicrobial Evaluation : In a comparative study against standard antibiotics, this compound showed enhanced antimicrobial activity against multi-drug resistant bacterial strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetate
Reactant of Route 2
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ethyl 2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.